4,6-Dimethyl-1-heptene
Overview
Description
4,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene characterized by the presence of a double bond between the first and second carbon atoms in the heptene chain, with two methyl groups attached to the fourth and sixth carbon atoms
Preparation Methods
The synthesis of 4,6-Dimethyl-1-heptene can be achieved through several methods. One common approach involves the alkylation of 4,6-dimethylheptane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydrohalogenation of 4,6-dimethyl-1-heptanol using a strong acid or base to form the desired alkene . Industrial production methods often involve catalytic processes that ensure high yield and purity of the compound.
Chemical Reactions Analysis
4,6-Dimethyl-1-heptene undergoes various chemical reactions typical of alkenes. These include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon results in the formation of 4,6-dimethylheptane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond to form dihalides.
Common reagents used in these reactions include hydrogen gas, halogens, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: The compound can serve as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-heptene in chemical reactions involves the interaction of the double bond with various reagents. The molecular targets include the pi electrons of the double bond, which can participate in electrophilic addition reactions. Pathways involved in its reactivity include the formation of carbocation intermediates during halogenation and hydrogenation processes .
Comparison with Similar Compounds
4,6-Dimethyl-1-heptene can be compared with other similar alkenes such as 4,4-dimethyl-1-heptene and 4,6-dimethyl-2-heptene. These compounds share structural similarities but differ in the position of the double bond and the arrangement of methyl groups. The unique positioning of the double bond in this compound imparts distinct reactivity and physical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4,6-dimethylhept-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNZCWHTXTQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540820 | |
Record name | 4,6-Dimethylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7379-69-3 | |
Record name | 4,6-Dimethylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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